molecular formula C10H10Cl2O2 B6305672 Ethyl 2,3-dichloro-4-methylbenzoate CAS No. 1803844-86-1

Ethyl 2,3-dichloro-4-methylbenzoate

Cat. No.: B6305672
CAS No.: 1803844-86-1
M. Wt: 233.09 g/mol
InChI Key: OEFGTASSMLTKGV-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-4-methylbenzoate is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a methyl group. The carboxylic acid group is esterified with ethanol, forming the ethyl ester. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dichloro-4-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2,3-dichloro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of ethyl 4-methylbenzoate using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method allows for the selective introduction of chlorine atoms at the 2 and 3 positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloro-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3-dichloro-4-methylbenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: As a starting material for the synthesis of potential drug candidates.

    Material Science: In the development of new materials with specific chemical properties.

    Agricultural Chemistry: As a precursor for the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of ethyl 2,3-dichloro-4-methylbenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Ethyl 2,3-dichloro-4-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2,4-dichloro-4-methylbenzoate: Similar structure but with chlorine atoms at different positions.

    Ethyl 2,3-dichlorobenzoate: Lacks the methyl group at position 4.

    Ethyl 4-methylbenzoate: Lacks the chlorine atoms at positions 2 and 3.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 2,3-dichloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-3-14-10(13)7-5-4-6(2)8(11)9(7)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFGTASSMLTKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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